![molecular formula C17H11ClFN5S B2543701 7-[(3-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine CAS No. 863460-53-1](/img/structure/B2543701.png)
7-[(3-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "7-[(3-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine" is a triazolopyrimidine derivative, a class of compounds known for their diverse biological activities. Triazolopyrimidines have been extensively studied due to their potential therapeutic applications, including antitumor and receptor antagonist properties .
Synthesis Analysis
The synthesis of triazolopyrimidine derivatives often involves the chlorosulfonation of triazolopyrimidine substrates, as seen in the preparation of substituted triazolo[4,3-a]pyrimidin-6-sulfonamide with an incorporated thiazolidinone moiety . The substitution typically occurs at the C-6 position, and the reactivity of the resulting compounds towards various reagents like aldehydes and thioglycolic acid is an area of interest . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic methods could potentially be applied.
Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives can be quite complex, as demonstrated by the study of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid in different crystal environments . The structural arrangement and hydrogen-bonding interactions play a significant role in the overall molecular architecture, which can influence the biological activity of these compounds . The presence of substituents like chlorophenyl and fluorophenyl groups in the compound of interest would likely contribute to its unique structural and electronic properties.
Chemical Reactions Analysis
The reactivity of triazolopyrimidine derivatives is an important aspect of their chemical behavior. For instance, the selective removal of chlorine from the 7-position of the triazolopyrimidine ring has been reported, which allows for the construction of various substitution patterns . This kind of selective substitution could be relevant for modifying the compound to enhance its biological activity or to create new derivatives with different properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. The synthesis and characterization of N-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine isomers provide insights into the spectroscopic properties of these compounds . The presence of chloro and fluoro substituents in the compound of interest would affect its physical properties, such as solubility and melting point, as well as its chemical reactivity, particularly in nucleophilic substitution reactions .
Applications De Recherche Scientifique
Crystal Structure and Molecular Interactions
Studies on related compounds have focused on the crystal structure and molecular interactions, providing insights into their potential applications. For instance, research on 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid and its solvates has explored the different structural arrangements and hydrogen bonding interactions. These studies help in understanding the possible biological activity of coordination compounds and their supramolecular architectures, which could be relevant for designing drugs with specific molecular targeting capabilities (Canfora et al., 2010).
Synthesis and Chemical Reactivity
The synthesis and reactivity of triazolopyrimidines have been extensively studied, highlighting their versatility as building blocks for various chemical entities. For example, efficient synthesis methods have been developed for triazolo[4,3-a]pyrimidine derivatives, demonstrating their potential in creating compounds with significant anticonvulsant properties (Divate & Dhongade-Desai, 2014). Such synthetic versatility is crucial for developing new pharmaceuticals and exploring their applications in treating various conditions.
Biological Activities and Applications
Research on triazolopyrimidine derivatives has also uncovered a range of potential biological activities. For example, substituted triazolo[4,3-a]pyrimidin-6-sulfonamide compounds have shown promise as potent and selective serotonin 5-HT6 receptor antagonists, indicating their potential in treating neurological disorders (Ivachtchenko et al., 2010). Additionally, triazolopyrimidines with unique mechanisms of tubulin inhibition have been identified, offering new avenues for cancer therapy by promoting tubulin polymerization without binding competitively with paclitaxel, which could lead to overcoming resistance in certain cancer treatments (Zhang et al., 2007).
Orientations Futures
Propriétés
IUPAC Name |
7-[(3-chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN5S/c18-12-3-1-2-11(8-12)9-25-17-15-16(20-10-21-17)24(23-22-15)14-6-4-13(19)5-7-14/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTTZRLTXWANRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(3-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3-Isopropyl-1,2,4-oxadiazol-5-YL)methyl]amine hydrochloride](/img/no-structure.png)
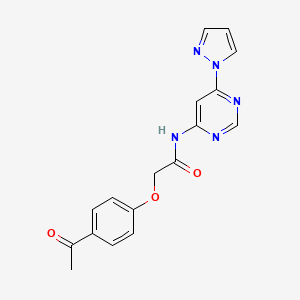
![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2543621.png)
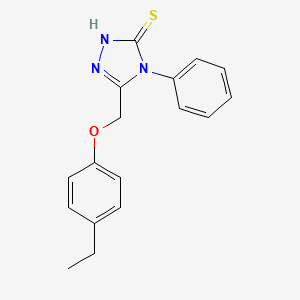
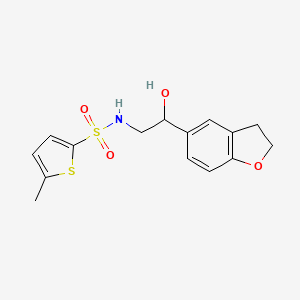
![6-chloro-N-[2-(2-methylphenoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2543629.png)
![4-[(4-Bromophenyl)methyl]piperazin-2-one](/img/structure/B2543631.png)
![3-chloro-2-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-5-(trifluoromethyl)pyridine](/img/structure/B2543632.png)
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(3-methoxypropyl)acetamide](/img/structure/B2543633.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2543634.png)
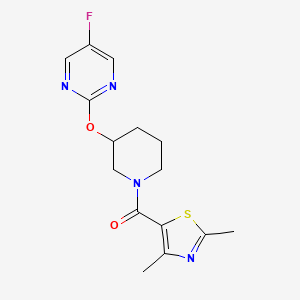
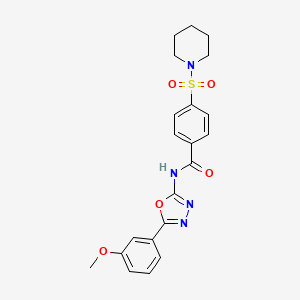
![2-[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2543639.png)
![6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoic acid](/img/structure/B2543640.png)